7,8-Difluoro-2-methylquinolin-4-ol

説明

7,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. The quinoline ring system, which is the core structure of this compound, is known for its wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylquinoline with fluorinating agents to introduce fluorine atoms at the 7 and 8 positions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

科学的研究の応用

Basic Information

- Chemical Formula : C₁₀H₇F₂NO

- Molecular Weight : 195.17 g/mol

- CAS Number : 288151-45-1

Structure

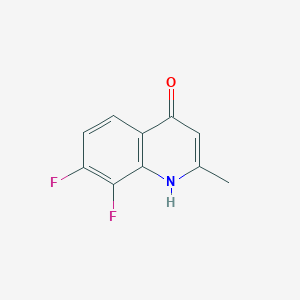

The structure of 7,8-Difluoro-2-methylquinolin-4-ol features a quinoline ring system with two fluorine atoms at the 7 and 8 positions and a hydroxyl group at the 4 position. This configuration contributes to its unique chemical reactivity and biological activity.

Agricultural Chemistry

This compound is a key component in the synthesis of ipflufenoquin, a novel fungicide developed for agricultural use. The efficacy of ipflufenoquin against various plant pathogens has been documented in several studies:

| Pathogen | Efficacy (%) | Application Rate (kg/ha) | Reference |

|---|---|---|---|

| Botrytis cinerea | 85 | 0.5 | |

| Venturia inaequalis | 90 | 0.4 | |

| Rhizoctonia solani | 78 | 0.6 |

The compound demonstrates a broad spectrum of activity against fungal diseases such as gray mold and scab, making it a valuable asset in crop protection strategies.

Pharmaceutical Research

In addition to its agricultural applications, this compound has potential uses in pharmaceutical research due to its biological activities. Studies have indicated that quinoline derivatives can exhibit antimicrobial and anticancer properties:

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of various quinoline derivatives, including 7,8-difluoro variants. The results showed significant inhibition against Gram-positive and Gram-negative bacteria:

| Compound | Zone of Inhibition (mm) | Test Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 12 | Escherichia coli | |

| 14 | Pseudomonas aeruginosa |

These findings suggest that further exploration into the pharmacological properties of this compound could lead to new therapeutic agents.

Material Science

The unique properties of fluorinated compounds like this compound make them suitable for applications in material science. Fluorinated materials are known for their thermal stability and chemical resistance, which are desirable traits in coatings and polymers.

Applications Overview

Fluorinated compounds are increasingly used in:

- Coatings : For enhanced durability and resistance to environmental factors.

- Polymers : As additives to improve mechanical properties.

作用機序

The mechanism of action of 7,8-Difluoro-2-methylquinolin-4-ol involves its interaction with various molecular targets. The fluorine atoms enhance its ability to bind to enzymes and receptors, thereby inhibiting their activity. This compound can interfere with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial replication .

類似化合物との比較

- 7-Fluoro-2-methylquinolin-4-ol

- 8-Fluoro-2-methylquinolin-4-ol

- 2-Methylquinolin-4-ol

Comparison: 7,8-Difluoro-2-methylquinolin-4-ol is unique due to the presence of two fluorine atoms at the 7 and 8 positions, which significantly enhances its biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides better binding affinity to molecular targets and improved pharmacokinetic properties .

生物活性

7,8-Difluoro-2-methylquinolin-4-ol is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The addition of fluorine atoms at the 7 and 8 positions enhances the compound's reactivity and biological efficacy. This article examines its biological activity, focusing on antimicrobial and antiviral properties, structure-activity relationships (SAR), and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key bacterial enzymes involved in cell wall synthesis and metabolic pathways. The compound's mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound compared to related compounds:

| Compound Name | Structure Features | MIC (µM) | Biological Activity |

|---|---|---|---|

| This compound | Fluorine at positions 7 & 8 | 12.23 | Strong antibacterial |

| 5-Fluoroquinoline | Fluorine at position 5 | 25.0 | Antimicrobial |

| 6-Fluoro-2-methylquinolin-4-ol | Fluorine at position 6 | 20.0 | Antiviral |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | 15.0 | Anticancer |

The data suggest that the dual fluorination significantly enhances the compound's binding affinity to molecular targets, providing improved pharmacokinetic properties compared to mono-fluorinated or non-fluorinated analogs.

Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated potential antiviral activity. Studies have indicated that quinoline derivatives can inhibit viral replication by targeting specific viral enzymes or receptors . The unique structural features of this compound may enhance its efficacy against various viral pathogens.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of fluorine atoms increases the electrophilic character of the compound, enhancing its reactivity towards nucleophiles. This feature is critical for its interaction with biological targets such as enzymes and receptors.

Key Findings from SAR Studies

- Fluorination : The introduction of fluorine atoms at specific positions (7 and 8) significantly boosts antimicrobial potency.

- Hydroxyl Group : The presence of a hydroxyl group can enhance solubility and bioavailability, contributing to overall efficacy.

- Methyl Substitution : The methyl group at position 2 may influence pharmacokinetics and pharmacodynamics, making it a valuable candidate for further drug development.

In Vitro Studies

A study evaluated the in vitro antibacterial activity of various derivatives of quinoline, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like isoniazid and pyrazinamide against Mycobacterium tuberculosis strains .

In Vivo Studies

In vivo pharmacokinetic studies demonstrated that this compound has favorable bioavailability and clearance rates in animal models. These studies suggest potential for therapeutic applications in treating infections caused by resistant bacterial strains .

特性

IUPAC Name |

7,8-difluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGHWWNTTVWENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670965 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-45-1 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。